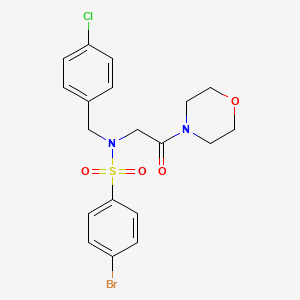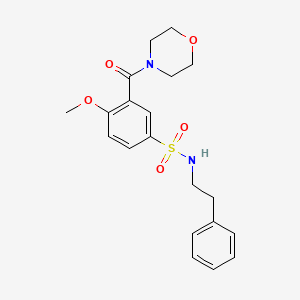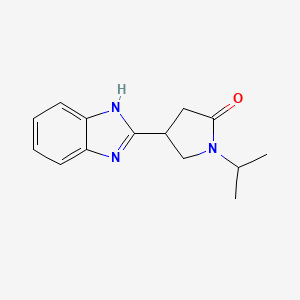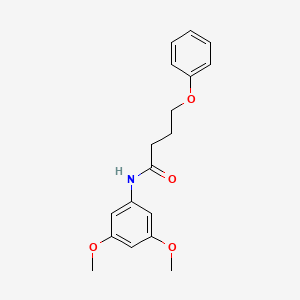![molecular formula C26H26N2O4S B4676024 dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4676024.png)
dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate
Descripción general
Descripción
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAPT is a gamma-secretase inhibitor, which means it can block the activity of a protein complex called gamma-secretase. This protein complex is involved in the cleavage of amyloid precursor protein, which is associated with the development of Alzheimer's disease. In addition to its potential as a treatment for Alzheimer's disease, DAPT has also been studied for its effects on cancer, inflammation, and other conditions.
Mecanismo De Acción
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate works by inhibiting the activity of gamma-secretase, which is involved in the cleavage of amyloid precursor protein. When gamma-secretase is inhibited, the production of beta-amyloid peptides is reduced, which can prevent the formation of beta-amyloid plaques. In cancer cells, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate can inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. This can lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to have several biochemical and physiological effects in scientific research. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to reduce the production of beta-amyloid peptides and prevent the formation of beta-amyloid plaques. In cancer research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to inhibit the growth and proliferation of cancer cells. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition. However, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be further studied for its potential as a therapeutic agent, including its effects on cognitive function and disease progression. In cancer research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be studied for its potential as a combination therapy with other cancer treatments. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be studied for its effects on other conditions, such as inflammation and autoimmune diseases.
Aplicaciones Científicas De Investigación
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has also been studied for its effects on cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been studied for its anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
dimethyl 5-(3,3-diphenylpropylcarbamothioylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-31-24(29)20-15-21(25(30)32-2)17-22(16-20)28-26(33)27-14-13-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-17,23H,13-14H2,1-2H3,(H2,27,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRKLFNNFYOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(3,3-diphenylpropyl)carbamothioyl]amino}benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4675943.png)
![4,7-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4675950.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B4675954.png)
![N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675963.png)
![2-[(5-{2-cyano-3-[(3-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4675964.png)

![2-(5-{[5-(2-nitrophenyl)-2-furyl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B4675978.png)

![4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4675992.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate](/img/structure/B4676000.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)


![9-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676033.png)